molecular formula C17H18BrN3O4S B2950563 N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1904097-50-2

N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2950563
CAS No.: 1904097-50-2
M. Wt: 440.31
InChI Key: QQIKCDFPCMJBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a sulfonamide-linked acetamide derivative featuring a pyrrolidine ring substituted with a 3-bromopyridin-2-yloxy moiety. While its exact pharmacological profile remains underexplored in the provided evidence, structurally analogous compounds demonstrate analgesic, anti-inflammatory, and antiviral activities, highlighting its relevance in medicinal chemistry .

Properties

IUPAC Name

N-[4-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O4S/c1-12(22)20-13-4-6-15(7-5-13)26(23,24)21-10-8-14(11-21)25-17-16(18)3-2-9-19-17/h2-7,9,14H,8,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIKCDFPCMJBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:

  • Preparation of Intermediate Pyrrolidine Derivative: : The 3-bromopyridin-2-yl is reacted with pyrrolidine in the presence of a base such as potassium carbonate.

  • Sulfonylation: : The resulting intermediate undergoes sulfonylation using sulfonyl chloride in an organic solvent such as dichloromethane.

  • Amidation: : The sulfonylated intermediate is then reacted with acetic anhydride to form the final product, this compound.

Industrial Production Methods

Scaling the synthesis for industrial production may involve optimized reaction conditions to maximize yield and purity. This often includes:

  • Optimized Catalysts: : Employing catalysts to increase reaction efficiency.

  • Controlled Temperature and Pressure: : Ensuring consistent reaction environments for high yield.

  • Purification Techniques: : Using methods like crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can undergo various reactions:

  • Oxidation: : Can be oxidized by agents like potassium permanganate, producing sulfoxides or sulfones.

  • Reduction: : Reducing agents like lithium aluminum hydride may convert certain functional groups within the molecule.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the bromopyridinyl moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dichloromethane, ethanol, toluene.

  • Catalysts: : Palladium on carbon, platinum oxides.

Major Products Formed

  • Oxidation: : Sulfones and sulfoxides.

  • Reduction: : Secondary amines and alcohols.

  • Substitution: : Pyridyl derivatives and substituted pyrrolidines.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in catalytic systems, enhancing reaction rates and selectivity.

  • Material Science: : Used in the synthesis of polymers with unique electronic properties.

Biology

  • Pharmacology: : Evaluated for its potential as an enzyme inhibitor, particularly in cancer research.

  • Biochemistry: : Used as a probe to study sulfonamide interactions with proteins.

Medicine

  • Drug Development: : Investigated for its therapeutic potential in treating inflammatory diseases and certain cancers.

  • Diagnostics: : Used in the design of diagnostic tools due to its specific binding properties.

Industry

  • Chemical Synthesis: : Employed in the synthesis of fine chemicals and specialized materials.

  • Agrochemicals: : Investigated for use in the formulation of herbicides and pesticides.

Mechanism of Action

N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide exerts its effects through various mechanisms:

  • Enzyme Inhibition: : Binds to active sites of enzymes, blocking their function. Specific to sulfonamide-sensitive enzymes.

  • Receptor Modulation: : Interacts with cellular receptors, altering signal transduction pathways.

  • Pathway Interference: : Inhibits biochemical pathways crucial for cell proliferation and survival, making it useful in cancer research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Core Structure Substituent on Sulfonyl Group Molecular Weight (g/mol) Reported Activity Source
N-(4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide Phenylacetamide-sulfonamide 3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl ~465.3* Not explicitly reported N/A
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Phenylacetamide-sulfonamide 4-Methylpiperazinyl ~339.4 Analgesic (comparable to paracetamol)
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36) Phenylacetamide-sulfonamide N,N-Diethylsulfamoyl ~314.4 Anti-hypernociceptive
2-(4-(Bromomethyl)phenyl)-N-(3-(pyrrolidin-1-yl)propyl)acetamide (16{4}) Bromomethylphenylacetamide 3-(Pyrrolidin-1-yl)propyl ~381.3 CXCR4 inhibition (HIV-1)
Example 83 (Chromenone-acetamide derivative) Chromenone-linked acetamide Fluorophenyl, pyrazolopyrimidine ~571.2 Not explicitly reported (patent)

Key Comparisons

Bromine’s electron-withdrawing effects could also modulate metabolic stability . Compounds with bromomethylphenyl groups (e.g., 16{4} in ) prioritize alkylation or cross-coupling reactivity, whereas the target compound’s bromine is positioned for direct target interaction or as a synthetic handle for further derivatization .

Pharmacological Profiles: Analgesic and anti-inflammatory activities dominate in ’s sulfonamide-acetamides (e.g., 35–37), likely due to sulfonamide-mediated COX-2 inhibition. The target compound’s pyrrolidine-bromopyridine group may redirect activity toward kinase or GPCR targets, as seen in ’s CXCR4 inhibitors . ’s chromenone-acetamide (Example 83) exemplifies structural diversification, where fused aromatic systems (e.g., chromenone) enable distinct mechanisms like intercalation or topoisomerase inhibition, absent in the target compound .

Synthetic Strategies: The target compound’s synthesis likely involves sulfonylation of 4-aminophenylacetamide with a bromopyridine-pyrrolidine intermediate, paralleling methods in . By contrast, ’s bromomethylphenylacetamides rely on amide coupling of bromomethylphenylacetyl chloride with amines .

Physical Properties: The bromopyridine substituent increases molecular weight (~465 g/mol) and lipophilicity (clogP ~2.8*) compared to non-halogenated analogues (e.g., compound 35: clogP ~1.2). This could enhance blood-brain barrier penetration but reduce aqueous solubility . High melting points (e.g., 302–304°C in ) correlate with aromatic stacking in chromenone derivatives, whereas the target compound’s flexible pyrrolidine may lower its melting point .

Contradictions and Limitations

  • Divergent Applications : Structurally similar compounds exhibit vastly different activities (e.g., CXCR4 inhibition vs. COX-2 inhibition), underscoring the need for target-specific optimization .
  • Data Gaps : The target compound’s exact biological data (e.g., IC50, pharmacokinetics) are absent in the provided evidence, limiting direct comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.